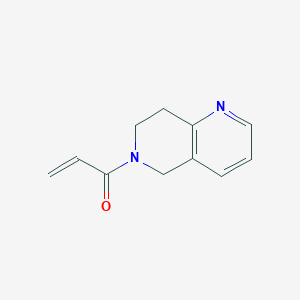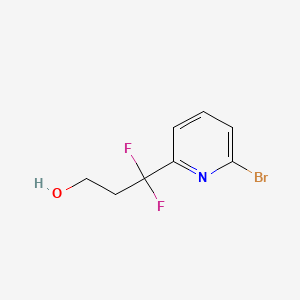![molecular formula C14H22O2 B15316050 Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is a chemical compound with the molecular formula C12H18O4. It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing a spiro atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate typically involves the reaction of spiro[4.5]decane with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the spiro compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of substituted spiro compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is widely used in scientific research due to its unique chemical structure and properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's molecular targets and pathways involved in its mechanism of action can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is similar to other spiro compounds, such as Ethyl 1,4-dioxaspiro[4.5]dec-8-ylideneacetate and Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate These compounds share a similar bicyclic structure but differ in their functional groups and substituents Ethyl 2-{spiro[4
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of various organic compounds and materials. Further research and development of this compound may lead to new discoveries and advancements in multiple fields.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
ethyl 2-spiro[4.5]decan-8-ylideneacetate |
InChI |
InChI=1S/C14H22O2/c1-2-16-13(15)11-12-5-9-14(10-6-12)7-3-4-8-14/h11H,2-10H2,1H3 |
InChI-Schlüssel |
ZFSIQHSYIHMKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCC2(CCCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


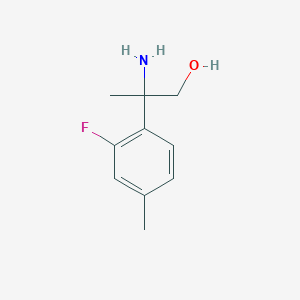
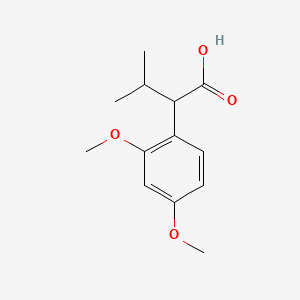
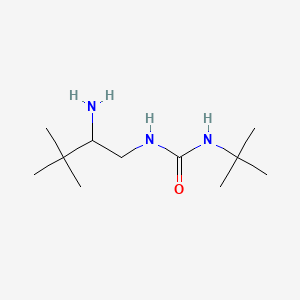
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
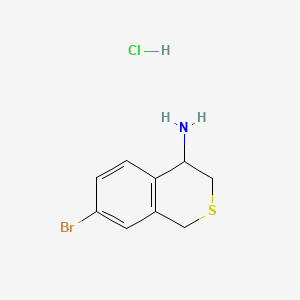
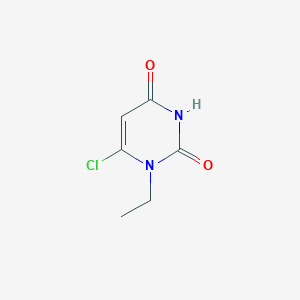

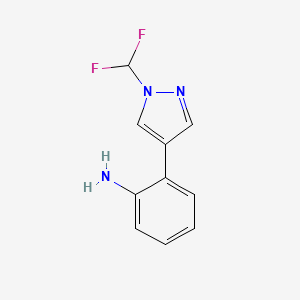
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
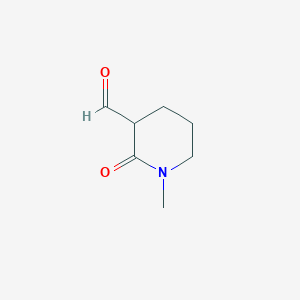
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
